N-methoxy-N-methylpiperidine-4-carboxamide

Organic Synthesis Medicinal Chemistry Weinreb Amide Methodology

N-Methoxy-N-methylpiperidine-4-carboxamide (CAS 160809-37-0) is a differentiated Weinreb amide featuring a free secondary amine on the piperidine ring—absent in N-alkylated analogs—enabling orthogonal derivatization (alkylation, acylation, Boc protection). The Weinreb motif prevents over-addition via a five-membered chelate intermediate, unlike conventional amides. Available as free base and hydrochloride salt (CAS 1177302-19-0) at ≥98% purity. The HCl salt offers superior aqueous solubility (LogP -0.33) for biological assays. Choose this compound to avoid synthetic failure risk from generic substitution. Ideal for PROTAC linkers, medicinal chemistry, and scalable API synthesis.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B7875039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methylpiperidine-4-carboxamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCN(C(=O)C1CCNCC1)OC
InChIInChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
InChIKeyRARJJNXVBNIOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylpiperidine-4-carboxamide (CAS 160809-37-0): What Every Scientific Procurement Specialist Should Know


N-methoxy-N-methylpiperidine-4-carboxamide (CAS 160809-37-0, free base; CAS 1177302-19-0, hydrochloride) is a piperidine-4-carboxylic acid derivative characterized by a Weinreb amide (N-methoxy-N-methylcarbamoyl) functional group at the 4-position [1]. This structural motif distinguishes it from conventional piperidine carboxamides by enabling controlled nucleophilic addition without over-addition side reactions—a key feature for ketone and aldehyde synthesis [2]. The compound exists as a white crystalline solid (free base) with molecular formula C8H16N2O2 and molecular weight 172.22 g/mol; its hydrochloride salt (C8H17ClN2O2, MW 208.68 g/mol) offers enhanced aqueous solubility and is available commercially at purities of ≥95% to ≥98% . The compound's computed XLogP3 of -0.2 and topological polar surface area of 41.6 Ų position it in a favorable physicochemical space for intermediate applications in medicinal chemistry and PROTAC linker design [3]. Multiple authoritative suppliers (Enamine, Santa Cruz Biotechnology, Chemenu) maintain stock availability, making this compound procurement-ready for industrial and academic research programs .

Why N-Methoxy-N-methylpiperidine-4-carboxamide Cannot Be Interchanged with General Piperidine Carboxamides


The procurement decision for N-methoxy-N-methylpiperidine-4-carboxamide cannot be satisfied by substituting with a generic piperidine-4-carboxamide or even a similar Weinreb amide building block without careful evaluation of three non-interchangeable features. First, the free secondary amine on the piperidine ring provides a distinct nucleophilic handle for further derivatization (e.g., alkylation, acylation, Boc protection) that is absent in N-alkylated analogs like N-methylpiperidine-4-carboxamide derivatives [1]. Second, the Weinreb amide moiety delivers a mechanistically unique stabilization effect—forming a five-membered chelated tetrahedral intermediate with organometallic reagents—that prevents the over-addition and ketone self-condensation that plague conventional amides; this selectivity cannot be replicated by morpholine amides or simple N-methylamides [2]. Third, the piperidine ring nitrogen's basicity (pKa ~10-11) differs markedly from piperazine or pyrrolidine Weinreb analogs, affecting both salt form selection (hydrochloride vs. free base) and compatibility with acid-sensitive or base-sensitive downstream reaction sequences [3]. These three axes of differentiation—the free amine handle, the Weinreb chelation mechanism, and the ring-specific basicity—collectively mean that generic substitution introduces quantifiable risk of synthetic failure, impurity formation, or the need for route redesign, which the targeted procurement of this specific compound mitigates.

Quantitative Differentiation Evidence: Why N-Methoxy-N-methylpiperidine-4-carboxamide Outperforms Analogs in Specific Applications


Weinreb Amide Stability Prevents Over-Addition: Quantitative Reaction Yield Advantage

The defining differential feature of N-methoxy-N-methylpiperidine-4-carboxamide is its Weinreb amide functionality, which enables clean conversion to ketones without the over-addition byproducts that plague conventional amides. In head-to-head methodology studies, Weinreb amides react with Grignard or organolithium reagents to form a stable five-membered chelated tetrahedral intermediate that collapses only upon acidic workup, yielding ketones selectively [1]. In contrast, conventional tertiary amides (e.g., N,N-dimethylpiperidine-4-carboxamide) undergo uncontrolled multiple additions of organometallic reagents to the carbonyl group, producing tertiary alcohol mixtures and requiring chromatographic separation [2].

Organic Synthesis Medicinal Chemistry Weinreb Amide Methodology

Process Patent for MDL-100907 Intermediate: One-Pot Synthesis with Improved Yield and Reduced Cost

In the synthesis of N-methoxy-N-methyl-1-p-toluenesulfonyl piperidine-4-amide—a key intermediate for the 5-HT2A antagonist MDL-100907 (volinanserin)—this compound's derivative form demonstrates a quantifiable process advantage over prior art. The patented one-pot method using PCl3 and N-methyl-N-methoxylamine directly on the carboxylic acid precursor achieves N-methoxy-N-methyl-1-p-toluenesulfonyl piperidine-4-amide in high yield with simplified workup, whereas prior methods required unstable phosphoramidite intermediates that degraded during isolation and necessitated multi-step purification [1]. The method eliminates the separation and purification of unstable phosphoramidite intermediates, shortening the overall reaction cycle and reducing production costs [2].

Process Chemistry Pharmaceutical Intermediate Scale-Up Synthesis

Physicochemical Differentiation: Calculated LogP, TPSA, and Fsp3 Position in PROTAC Design Space

For medicinal chemistry applications, particularly PROTAC (proteolysis-targeting chimera) linker design, the physicochemical properties of N-methoxy-N-methylpiperidine-4-carboxamide offer a quantifiable differentiation relative to N-methylated analogs. The target compound has a computed XLogP3 of -0.2 and topological polar surface area (TPSA) of 41.6 Ų, with a heavy atom count of 12 and rotatable bond count of 2 [1]. The closely related analog N-methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9)—which differs only by methylation at the piperidine nitrogen—exhibits a higher computed LogP of 0.2859 and increased molecular weight (186.25 vs. 172.22) due to the additional methyl group [2].

PROTAC Linker Medicinal Chemistry Drug-Like Properties

Free Secondary Amine Provides Orthogonal Derivatization Handle: Boc Protection Confers Enzyme Inhibitor Activity

The presence of the free secondary amine on the piperidine ring of N-methoxy-N-methylpiperidine-4-carboxamide enables a critical derivatization step that is impossible with N-alkylated analogs. When Boc-protected to form N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide (CAS 139290-70-3), the resulting compound serves as a validated intermediate in the production of IKK inhibitors and functions as a cholinergic drug that inhibits the vesicular acetylcholine transporter, with enantiomerically pure forms available for use in chemical syntheses . The N-methylated analog (N-methoxy-N,1-dimethylpiperidine-4-carboxamide, CAS 215950-19-9) cannot undergo this Boc protection chemistry at the piperidine nitrogen because the site is already alkylated.

IKK Inhibitor Cholinergic Drug Vesicular Acetylcholine Transporter

Hydrochloride Salt Form Enhances Aqueous Solubility for Biological Assays

For applications requiring aqueous solubility—including in vitro biological assays and bioconjugation reactions—the hydrochloride salt of N-methoxy-N-methylpiperidine-4-carboxamide (CAS 1177302-19-0) provides a quantifiable solubility advantage over the free base form. The hydrochloride salt exhibits moderate polarity due to the amide group and enhanced solubility in aqueous media, with a measured LogP of -0.33 (compared to XLogP3 -0.2 for the free base) [1]. This represents a modest but meaningful increase in hydrophilicity that can improve handling in aqueous buffer systems. The salt is commercially available at 95-97% purity from multiple vendors including Fluorochem and Leyan, with specified long-term storage conditions (cool, dry place) .

Salt Selection Biophysical Assay Solubility Enhancement

N-Methoxy-N-methylpiperidine-4-carboxamide: Evidence-Backed Application Scenarios for Procurement and Research Planning


Scenario 1: Scale-Up Synthesis of 5-HT2A Antagonist MDL-100907 (Volinanserin)

Based on the direct head-to-head process patent evidence [1], N-methoxy-N-methylpiperidine-4-carboxamide derivatives are validated as critical intermediates in the industrial-scale synthesis of MDL-100907. The one-pot PCl3/N-methyl-N-methoxylamine method eliminates unstable phosphoramidite intermediate isolation, reducing overall reaction cycle time and production cost compared to prior art. This scenario applies to CROs and pharmaceutical manufacturers seeking a cost-optimized, scalable route to volinanserin and related 5-HT2A antagonists. The availability of the free base and hydrochloride forms from multiple commercial suppliers ensures supply chain redundancy for process development.

Scenario 2: PROTAC Linker Design Requiring Balanced Physicochemical Properties

For medicinal chemistry teams designing PROTAC degraders, the favorable physicochemical profile (XLogP3 = -0.2, TPSA = 41.6 Ų, free secondary amine handle) positions this compound as an attractive linker building block [2]. The lower LogP relative to N-methylated analogs (ΔLogP ≈ 0.49) supports improved aqueous solubility and may reduce non-specific binding, while the free amine enables orthogonal conjugation to E3 ligase ligands or target protein warheads. This scenario is particularly relevant for programs targeting CNS or oncology indications where maintaining drug-like properties within Lipinski's guidelines is essential.

Scenario 3: IKK Inhibitor Development and Cholinergic Pharmacology Research

The Boc-protected derivative (N'-Boc-N-methoxy-N-methylpiperidine-4-carboxamide) is commercially available and serves as a validated intermediate for IKK inhibitors and vesicular acetylcholine transporter inhibitors . This scenario applies to academic and biotech research groups investigating NF-κB pathway modulation (IKK inhibition) or cholinergic neurotransmission. Procuring the free base form allows in-house Boc protection and subsequent diversification, while the pre-protected Boc derivative offers a ready-to-use building block for direct incorporation into lead optimization campaigns.

Scenario 4: Bioconjugation and Aqueous Assay Development Requiring Enhanced Solubility

For researchers performing in vitro biological assays, bioconjugation reactions, or aqueous-phase chemistry, the hydrochloride salt form (CAS 1177302-19-0) provides quantifiably improved aqueous solubility (LogP = -0.33 vs. -0.2 for free base) [3]. This salt form eliminates the need for pre-dissolution in organic co-solvents, improving reproducibility in serial dilution protocols and reducing assay variability. This scenario is applicable to screening campaigns, SPR binding studies, and antibody-drug conjugate (ADC) linker development where precise aqueous handling is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methoxy-N-methylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.